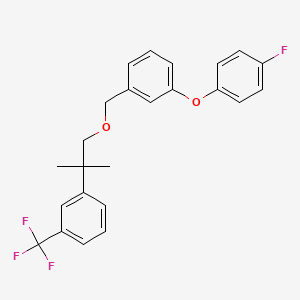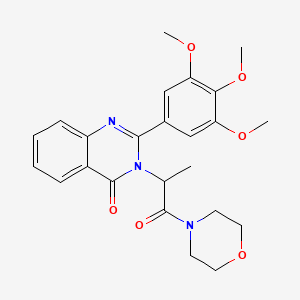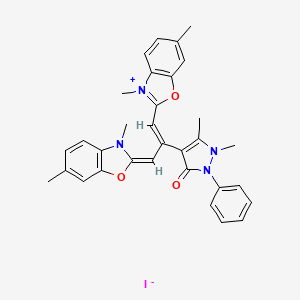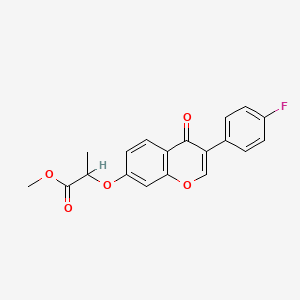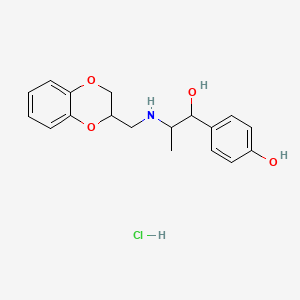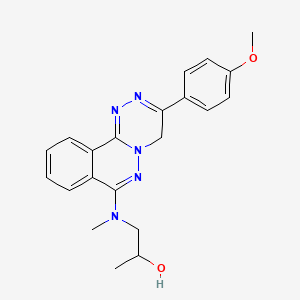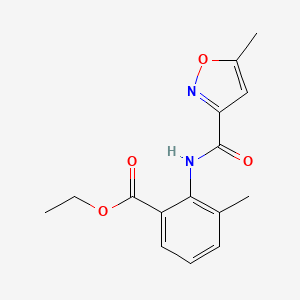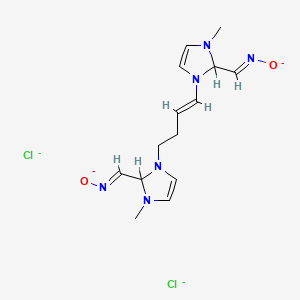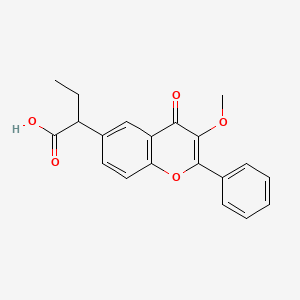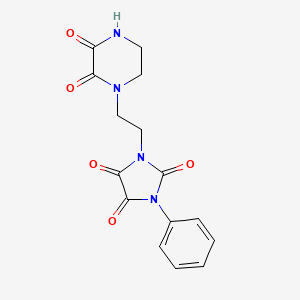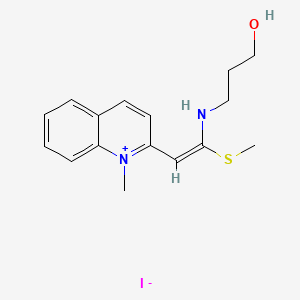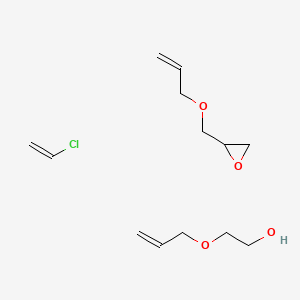
Chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane is a complex organic compound with the molecular formula C13H23ClO4 . This compound is known for its unique structure, which includes chloroethene, 2-prop-2-enoxyethanol, and 2-(prop-2-enoxymethyl)oxirane moieties. It is used in various industrial and scientific applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane involves multiple steps. One common method includes the polymerization of ethanol, 2-(2-propenyloxy)- with chloroethene and 2-(prop-2-enoxymethyl)oxirane . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced polymerization techniques. The process involves the use of large reactors where the monomers are mixed and polymerized under controlled conditions. The final product is then purified and processed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and can be used in various applications .
Applications De Recherche Scientifique
Chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane involves its interaction with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane include:
- Ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane
- 2-(prop-2-enoxymethyl)oxirane
Uniqueness
This compound is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Propriétés
Numéro CAS |
176590-87-7 |
|---|---|
Formule moléculaire |
C13H23ClO4 |
Poids moléculaire |
278.77 g/mol |
Nom IUPAC |
chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C5H10O2.C2H3Cl/c1-2-3-7-4-6-5-8-6;1-2-4-7-5-3-6;1-2-3/h2,6H,1,3-5H2;2,6H,1,3-5H2;2H,1H2 |
Clé InChI |
PQPSOOVJYHLCOA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCO.C=CCOCC1CO1.C=CCl |
Numéros CAS associés |
176590-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


